5-Benzyloxytryptamine

Description

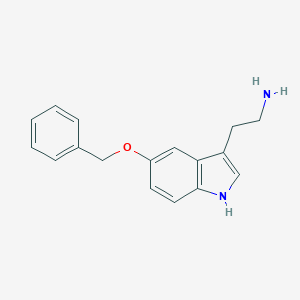

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPDXBXNJWWWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942992 | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20776-45-8, 52055-23-9 | |

| Record name | 5-(Benzyloxy)tryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052055239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-benzyloxy-3-(2-ethylamino)indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Benzyloxytryptamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A83P5GDE4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Benzyloxytryptamine and Its Analogs

Established Synthetic Pathways for 5-Benzyloxytryptamine

Established methods for synthesizing this compound often rely on the construction of the tryptamine (B22526) side chain on a pre-functionalized indole (B1671886) ring or the direct modification of tryptamine itself.

A common and reliable method for preparing this compound involves the reduction of the nitro group in 5-Benzyloxy-3-(2-nitroethenyl)indole. mdpi.comresearchgate.net This nitroethenyl intermediate is typically synthesized through a Henry condensation between 5-benzyloxy-3-formylindole and nitromethane (B149229). mdpi.comresearchgate.net The subsequent reduction of the nitroalkene is a key step that furnishes the final tryptamine. Various reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a frequently used reagent that reduces both the nitro group and the carbon-carbon double bond to yield the saturated aminoethyl side chain. sci-hub.se

Formation of the Nitroalkene : 5-Benzyloxy-3-formylindole is reacted with nitromethane in the presence of a base to yield 5-Benzyloxy-3-(2-nitroethenyl)indole. mdpi.comresearchgate.net

Reduction : The resulting 5-Benzyloxy-3-(2-nitroethenyl)indole is then reduced to afford this compound. mdpi.comresearchgate.net

This pathway is part of a broader strategy for synthesizing tryptamines, where the nitroaldol reaction and subsequent reduction provide a versatile entry to various substituted tryptamine derivatives. sci-hub.se

An alternative approach involves the direct modification of tryptamine. researchgate.netresearchgate.net This method leverages the chemistry of 1-hydroxyindoles to achieve regioselective functionalization at the 5-position of the indole nucleus. researchgate.netclockss.org The synthesis begins with the protection of the primary amine of tryptamine, for example, as a methoxycarbonyl derivative. This is followed by the introduction of a hydroxyl group at the N1 position of the indole ring. clockss.orgresearchgate.net

Treatment of the resulting 1-hydroxytryptamine derivative with an acid, such as 85% formic acid, promotes a regioselective nucleophilic substitution reaction, introducing a hydroxyl group at the 5-position to form a serotonin (B10506) derivative. clockss.org The phenolic hydroxyl group is then protected as a benzyl (B1604629) ether using benzyl bromide in the presence of a base like potassium carbonate. clockss.org Finally, deprotection of the side-chain amine yields this compound. clockss.orgresearchgate.net This method is noted for its effectiveness and provides a route to this compound at a potentially lower cost compared to other methods, making it suitable for larger-scale production. clockss.org

A two-step synthesis starting from 5-Benzyloxy-3-formylindole provides another efficient route to this compound. mdpi.comresearchgate.net This process is an extension of the pathway described in section 2.1.1.

The synthesis proceeds as follows:

Vilsmeier-Haack Acylation : The starting material, 5-benzyloxyindole, undergoes a Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide (DMF) to introduce a formyl group at the 3-position, yielding 5-benzyloxy-3-formylindole. mdpi.comresearchgate.net

Henry Reaction and Reduction : The obtained 5-benzyloxy-3-formylindole is then subjected to a Henry condensation with nitromethane, which forms 5-benzyloxy-3-(2-nitroethenyl)indole. mdpi.comresearchgate.net The final step is the reduction of this intermediate, which leads to the formation of this compound. mdpi.comresearchgate.net

This sequence highlights a classical approach in indole chemistry, building the ethylamine (B1201723) side chain from a 3-formylindole precursor.

Advanced Synthetic Approaches and Chemical Transformations

More advanced methods focus on improving efficiency and selectivity, and on utilizing this compound as a key intermediate for more complex targets.

The synthesis of this compound from tryptamine is a prime example of the application of regioselective nucleophilic substitution on the indole nucleus. researchgate.netresearchgate.net The key to this regioselectivity lies in the use of a 1-hydroxyindole (B3061041) intermediate. nih.govresearchgate.net The N-hydroxy group activates the indole ring, and upon treatment with acid, directs nucleophilic attack specifically to the 5-position. researchgate.net

This methodology was developed as part of broader investigations into the chemistry of 1-hydroxyindoles, leading to novel and simple syntheses of serotonin and its analogs. nih.govresearchgate.net The reaction of 1-hydroxy-Nb-methoxycarbonyltryptamine with 85% formic acid results in regioselective hydroxylation at the 5-position. clockss.org This intermediate can then be benzylated to give the precursor to this compound. clockss.org This approach demonstrates a sophisticated level of control over the reactivity of the indole ring system, enabling the efficient synthesis of specifically substituted tryptamines. researchgate.netresearchgate.net

This compound is not merely a synthetic target but also a crucial building block for the construction of more intricate molecules with significant biological activity. sigmaaldrich.comchemimpex.com Its structure contains the core tryptamine skeleton, making it an ideal starting point for the synthesis of various indole alkaloids and pharmacologically active compounds. sigmaaldrich.comwikipedia.org

For instance, this compound has been utilized in the synthesis of the marine alkaloid fascaplysin (B45494) and its derivatives. mdpi.comresearchgate.net In this synthesis, this compound is reacted with substituted acetophenones to construct the complex β-carboline core of the target molecules. mdpi.com The benzyl protecting group can be removed in later steps if the corresponding 5-hydroxy derivative is desired. mdpi.com

Furthermore, this compound serves as a reactant for preparing serotonin 5-HT₆ receptor ligands and other indole alkaloid-based compounds intended for drug discovery. sigmaaldrich.comsigmaaldrich.com Its utility as an intermediate highlights its importance in medicinal chemistry and the development of new therapeutic agents. chemimpex.com

Table of Synthetic Pathways for this compound

| Section | Starting Material | Key Intermediate(s) | Key Reactions | Reference(s) |

|---|---|---|---|---|

| 2.1.1 | 5-Benzyloxy-3-formylindole | 5-Benzyloxy-3-(2-nitroethenyl)indole | Henry Reaction, Reduction (e.g., with LiAlH₄) | mdpi.comresearchgate.netsci-hub.se |

| 2.1.2 | Tryptamine | 1-Hydroxy-Nb-methoxycarbonyltryptamine, 5-Hydroxy-Nb-methoxycarbonyltryptamine | N-Hydroxylation, Regioselective Nucleophilic Substitution, Benzylation, Deprotection | researchgate.netresearchgate.netclockss.orgresearchgate.net |

| 2.1.3 | 5-Benzyloxyindole | 5-Benzyloxy-3-formylindole, 5-Benzyloxy-3-(2-nitroethenyl)indole | Vilsmeier-Haack Acylation, Henry Reaction, Reduction | mdpi.comresearchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Benzyloxy-3-(2-nitroethenyl)indole |

| Tryptamine |

| 5-Benzyloxy-3-formylindole |

| Serotonin |

| 5-benzyloxyindole |

| Phosphorus oxychloride |

| Dimethylformamide (DMF) |

| Nitromethane |

| Lithium aluminum hydride |

| Benzyl bromide |

| Potassium carbonate |

| Fascaplysin |

| 1-hydroxyindole |

| 1-Hydroxy-Nb-methoxycarbonyltryptamine |

| Formic acid |

| β-carboline |

| Acetophenones |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For this compound and its analogs, derivatization strategies primarily focus on modifying key structural components to understand their influence on receptor binding affinity, selectivity, and functional activity, particularly at serotonin (5-HT) receptors. wikipedia.orgnih.gov These modifications systematically alter the steric, electronic, and lipophilic properties of the molecule.

Key areas of derivatization for SAR studies include:

Modification of the Indole 5-Position: The 5-benzyloxy group is a key feature of the molecule. SAR studies often involve replacing the benzyl group with other substituents to probe the size and nature of the binding pocket. For instance, studies on related tryptamines have shown that the size of the substituent at the 5-position can significantly impact receptor interaction. nih.gov Derivatives with smaller or larger alkoxy groups, or groups with different electronic properties (e.g., halogens, nitro groups), are synthesized to evaluate these effects.

Substitution on the Ethylamine Side Chain: The primary amine of the ethylamine side chain is a common site for derivatization. N-alkylation (e.g., methylation to form N-methyl and N,N-dimethyl derivatives) or N-acylation can significantly alter a compound's lipophilicity and its interaction with the receptor. Furthermore, N-benzylation of related phenethylamines has been shown to substantially increase binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.gov

Conformational Restriction: To explore the bioactive conformation, analogs with restricted conformational freedom are synthesized. This can be achieved by creating cyclic structures that incorporate the ethylamine side chain into a ring system, leading to tetracyclic tryptamines. nih.gov Such rigidified analogs help to understand the optimal spatial arrangement of key pharmacophoric elements required for receptor activation.

The findings from these derivatization strategies are crucial for designing new analogs with improved potency, selectivity, and pharmacokinetic properties. For example, a study of various tryptamine derivatives identified that compounds with large substituents at the 5-position, such as this compound, displayed different binding kinetics at 5-HT1D receptors compared to those with smaller groups. nih.gov

Table 1: Examples of Derivatization Strategies for Tryptamine Analogs in SAR Studies

| Modification Site | Type of Derivatization | Example of Derivative | Purpose of Study |

| Indole 5-Position | Variation of ether substituent | 5-Methoxytryptamine | Investigate the effect of substituent size and electronics on receptor affinity. |

| Ethylamine Side Chain | N,N-dimethylation | 5-Benzyloxy-N,N-dimethyltryptamine | Assess the impact of lipophilicity and steric bulk at the nitrogen atom. |

| Ethylamine Side Chain | N-Benzylation | N-Benzyl Phenethylamines | Explore significant increases in binding affinity and functional activity. nih.gov |

| Molecular Backbone | Conformational Restriction | Tetracyclic Tryptamines | Define the bioactive conformation for receptor interaction. nih.gov |

Purity and Characterization of Synthetic this compound

The synthesis of this compound yields a product that must be rigorously purified and characterized to ensure its identity and suitability for subsequent research. The process involves removing unreacted starting materials, by-products, and residual solvents.

Analytical Techniques for Purity Assessment (e.g., HPLC, NMR)

The purity of synthesized this compound is determined using a combination of chromatographic and spectroscopic methods. These techniques are essential for quantifying the amount of the target compound relative to any impurities. ujpronline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and its analogs. Reversed-phase HPLC is commonly employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. For the related compound 5-Benzyloxy-N,N-dimethyltryptamine oxalate, a typical method uses a C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA). Purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area. For pharmacological studies, a purity of ≥98% is often required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR spectroscopy can also be a powerful tool for purity assessment. chemimpex.com Quantitative NMR (qNMR) can determine the purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. For routine assessment, the absence of signals corresponding to known impurities or solvents in the ¹H NMR spectrum provides a qualitative measure of purity. A purity of ≥95% as determined by NMR is often cited for commercial samples. chemimpex.com

Table 2: Comparison of Analytical Techniques for Purity Assessment

| Technique | Principle | Common Application for this compound | Advantages |

| HPLC | Differential partitioning between a stationary and mobile phase. | Quantification of purity by peak area percentage. | High sensitivity, high resolution, and quantitative accuracy. xjtu.edu.cn |

| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Qualitative assessment by observing impurity signals; quantitative analysis with an internal standard. | Provides structural information, non-destructive, and can quantify without a reference standard of the analyte itself (qNMR). nih.gov |

Spectroscopic Characterization (e.g., ¹H NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of synthetically prepared this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₇H₁₈N₂O, the expected exact mass is 266.1419 g/mol . wikipedia.orgmedchemexpress.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺, which would have an m/z (mass-to-charge ratio) of approximately 267.1. For the related N,N-dimethylated analog, an [M+H]⁺ ion at m/z 337.2 confirms its molecular weight.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the connectivity and structure. The spectrum of this compound would exhibit characteristic signals for the aromatic protons on the indole and benzyl rings, the methylene (B1212753) protons of the benzyloxy group, and the ethylamine side chain protons.

Based on the structure and data from similar compounds, the expected chemical shifts (δ) in a solvent like CDCl₃ would be:

Indole NH: A broad singlet typically downfield (around δ 8.0-8.5 ppm).

Aromatic Protons (Indole and Benzyl): A complex series of multiplets in the range of δ 6.8-7.5 ppm.

Benzyloxy CH₂: A singlet around δ 5.1 ppm.

Ethylamine CH₂CH₂N: Two triplet signals for the adjacent methylene groups, typically in the range of δ 2.8-3.2 ppm.

Amine NH₂: A broad singlet that can vary in position depending on concentration and solvent.

These data, in conjunction, provide unambiguous confirmation of the synthesized molecule's identity.

Table 3: Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation | Reference |

| Molecular Formula | - | C₁₇H₁₈N₂O | wikipedia.orgmedchemexpress.com |

| Molar Mass | - | 266.34 g/mol | wikipedia.orgmedchemexpress.com |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | ~267.1 m/z | Inferred from molecular weight |

| ¹H NMR (Expected Shifts) | Indole NH | ~8.0-8.5 ppm | Inferred from structure |

| ¹H NMR (Expected Shifts) | Aromatic H | ~6.8-7.5 ppm | Inferred from structure |

| ¹H NMR (Expected Shifts) | O-CH₂-Ph | ~5.1 ppm | Inferred from structure |

| ¹H NMR (Expected Shifts) | -CH₂-CH₂-NH₂ | ~2.8-3.2 ppm | Inferred from structure |

Molecular Pharmacology of 5 Benzyloxytryptamine

Serotonin (B10506) Receptor Interactions and Modulatory Profile

5-Benzyloxytryptamine exhibits a distinct profile of interaction with several subtypes of serotonin (5-HT) receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin.

Research has identified this compound as an agonist at the 5-HT1D, 5-HT2, and 5-HT6 serotonin receptors. wikipedia.org Its activity at these receptors suggests a potential to influence a range of physiological processes mediated by serotonin, including mood, cognition, and vasoconstriction.

Further investigation into its pharmacological profile reveals that this compound acts as a partial agonist at 5-HT1D receptors. nih.gov This means that while it binds to and activates the receptor, it elicits a response that is lower than that of a full agonist. Functionally, it has been shown to be significantly less efficacious than sumatriptan (B127528) in inhibiting the release of serotonin from guinea pig cortical synaptosomes, despite having equal potency. nih.gov This characteristic highlights its role as a relatively selective partial agonist at 5-HT1D receptors. nih.gov Evidence also points towards partial agonist activity at the 5-HT6 receptor.

The affinity of this compound for various serotonin receptors has been quantified through radioligand binding studies. These studies have determined its pKi values, which are a measure of its binding affinity. For the 5-HT1D receptor, the pKi has been reported to be in the range of 6.5 to 7.2. In functional assays, the pEC50 value, a measure of its potency, for this compound at the 5-HT2A receptor was determined to be 6.4. gla.ac.uk In bovine caudate, it demonstrated an IC50 value of 40 nM for the 5-HT1D receptor, with a significantly lower affinity for the 5-HT2 receptor (IC50 > 470 nM). medchemexpress.commedchemexpress.eu

Receptor Affinity and Potency of this compound

| Receptor | Measurement | Value |

|---|---|---|

| 5-HT1D | pKi | 6.5 - 7.2 |

| 5-HT1D | IC50 (bovine caudate) | 40 nM |

| 5-HT2 | IC50 | >470 nM |

Studies analyzing the interaction of various tryptamine (B22526) derivatives with 5-HT1D receptor binding sites in bovine caudate have shown that this compound, along with 5-carboxamidotryptamine (B1209777) and sumatriptan, competes with Hill slope values significantly less than unity. nih.gov This finding, coupled with its relatively large substitution at the 5-position of the indole (B1671886) moiety, suggests a selective interaction with 5-HT1D/1B binding sites. nih.gov

When compared to other tryptamine derivatives, this compound's pharmacological profile is distinct. For instance, in studies of nineteen different tryptamine derivatives, this compound was one of three compounds, including 5-carboxamidotryptamine and sumatriptan, that displayed unique binding characteristics at 5-HT1D receptors, likely due to the substantial substitutions at the 5-position of the indole ring. nih.gov In functional assays comparing its effect on 5-HT release, it showed equal potency to sumatriptan but lower efficacy, establishing it as a partial agonist. nih.gov Furthermore, its affinity for the 5-HT1D receptor is notably higher than for the 5-HT2 receptor. medchemexpress.commedchemexpress.eu

Agonistic Activity at 5-HT1D, 5-HT2, and 5-HT6 Serotonin Receptors

Transient Receptor Potential Melastatin 8 (TRPM8) Channel Modulation

In addition to its interactions with serotonin receptors, this compound has been identified as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. nih.gov This ion channel is known for its role in detecting cold temperatures and menthol (B31143).

Research has demonstrated that this compound acts as an antagonist of the TRPM8 ion channel. nih.gov It has been shown to inhibit the channel's activity, with one study reporting an IC50 of 0.34 μM when menthol was used as the stimulating agonist. nih.govmedchemexpress.com This antagonistic activity appears to be relatively specific, as other related, commercially available tryptamine derivatives showed reduced or no antagonist activity at the TRPM8 channel. nih.gov

Antagonistic Activity at TRPM8 Ion Channels

This compound has been identified as an antagonist of the TRPM8 ion channel, a key player in the sensation of cold. nih.govwikipedia.org Its antagonistic properties have been characterized through various in vitro studies.

The inhibitory potency of this compound against TRPM8 activation has been quantified using IC50 values. When menthol was used as the agonist to stimulate the TRPM8 channel, this compound exhibited an IC50 of 0.34 μM. nih.gov In another study, voacangine, a structurally related tryptamine derivative, competitively inhibited menthol binding to TRPM8 with an IC50 of 9 μM but showed noncompetitive inhibition against icilin (B1674354) with an IC50 of 7 μM. researchgate.net

Table 1: IC50 Values for TRPM8 Antagonism

| Stimulating Agonist | Antagonist | IC50 Value (µM) | Reference |

| Menthol | This compound | 0.34 | nih.gov |

| Menthol | Voacangine | 9 | researchgate.net |

| Icilin | Voacangine | 7 | researchgate.net |

The selectivity of a compound for its target receptor over other related receptors is a critical aspect of its pharmacological profile. While specific selectivity data for this compound against a full panel of TRP channels is not extensively detailed in the provided search results, related tryptamine derivatives and other TRPM8 antagonists have been studied for their selectivity. For instance, some menthylamine derivatives show potent TRPM8 antagonist activity with good selectivity against TRPV1 and TRPA1. researchgate.net It has been noted that some TRPM8 antagonists also show activity at other TRP channels like TRPV1 and TRPA1. csic.es The antifungal agent clotrimazole, a potent TRPM8 antagonist, also activates TRPV1 and TRPA1. ed.ac.uk Similarly, some open-chain cinnamamide (B152044) derivatives display significant TRPM8 antagonist activity with acceptable selectivity over TRPV1. researchgate.net

Table 2: Selectivity Profile of Various TRP Channel Modulators

| Compound | Target Channel | Activity | Other Channels Tested | Cross-Reactivity | Reference |

| Menthylamine derivatives | TRPM8 | Antagonist | TRPV1, TRPA1 | Good selectivity | researchgate.net |

| Clotrimazole | TRPM8 | Antagonist | TRPV1, TRPA1 | Activates both | ed.ac.uk |

| Cinnamamide derivatives | TRPM8 | Antagonist | TRPV1 | Acceptable selectivity | researchgate.net |

Mechanism of TRPM8 Antagonism by this compound

The mechanism by which this compound antagonizes the TRPM8 channel involves its influence on cellular calcium signaling and potentially the modulation of other ion channels.

TRPM8 is a non-selective cation channel that, upon activation, allows the influx of calcium (Ca2+) and sodium (Na+) ions, leading to cellular depolarization. wikipedia.orgnih.gov The antagonistic action of this compound involves the inhibition of this agonist-induced calcium influx. semanticscholar.org In experimental models using human colon circular muscle, the inhibitory effects of TRPM8 activation by agonists were significantly antagonized by this compound. nih.govresearchgate.net This suggests that this compound blocks the channel, thereby preventing the rise in intracellular calcium that is the hallmark of TRPM8 activation.

The activity of TRPM8 is intrinsically linked to the function of other ion channels, particularly potassium (K+) channels. nih.gov In human colon tissue, the inhibitory effects of a TRPM8 agonist were significantly reduced by a non-selective blocker of K+ channels, as well as by a specific blocker of large-conductance Ca2+-dependent K+ channels (iberiotoxin), but not by a blocker of small-conductance Ca2+-dependent K+ channels (apamin). nih.govresearchgate.net This indicates that TRPM8-mediated effects can be dependent on the subsequent activation of certain K+ channels. While the direct effect of this compound on K+ channels is not explicitly detailed, its antagonism of TRPM8 would consequently prevent the downstream activation of these K+ channels that are reliant on the initial TRPM8-mediated calcium influx. However, in one study on human colon circular smooth muscle, the inhibitory effect of menthol was not affected by this compound, suggesting a different mechanism of action for menthol in that specific tissue that may not involve TRPM8 or may be insensitive to this compound's antagonism. nih.gov

Other Receptor and Enzyme Interactions

Beyond its interaction with TRPM8 channels, this compound is also known to interact with serotonin (5-HT) receptors. wikipedia.org It acts as a partial agonist at 5-HT1D receptors. nih.gov Specifically, it has an IC50 value of 40 nM for bovine caudate 5-HT1D receptors and displays reduced affinity for 5-HT2 receptors, with an IC50 greater than 470 nM. medchemexpress.com The interaction with 5-HT receptors is noteworthy as some tryptamine derivatives that are ligands for this compound receptors also function as TRPM8 antagonists. plos.org Furthermore, N-Acetyl-5-benzyloxytryptamine, a related compound, is a moiety of melatonin (B1676174) and binds to the melatonin receptor. biosynth.com

Engagement in Biochemical Assays for Neurotransmitter Metabolism

The metabolic fate of tryptamines, including this compound, is intrinsically linked to the activity of monoamine oxidase (MAO), a critical enzyme in the catabolism of monoamine neurotransmitters. drugs.comwikipedia.org Tryptamine derivatives are known to be substrates for and, in some cases, inhibitors of MAO isoforms (MAO-A and MAO-B). wikipedia.orgnih.gov Specifically, MAO-A is the primary enzyme responsible for the breakdown of serotonin and other related tryptamines. wikipedia.orgwikipedia.org The metabolism of the closely related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is primarily accomplished through oxidative deamination by MAO-A. nih.gov Inhibition of MAO-A leads to a significant increase in the levels of 5-MeO-DMT in both plasma and the brain. nih.gov

Interactions with Serotonin Transporters (SERTs)

The serotonin transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft. Tryptamine derivatives can interact with SERT as substrates or inhibitors. Research into the interaction of various tryptamine derivatives with SERT has provided insights into the structural determinants of ligand recognition by the transporter.

A study investigating the interaction of a series of tryptamine derivatives with human SERT (hSERT) and Drosophila melanogaster SERT (dSERT) provided valuable data on a closely related isomer, 7-benzyloxytryptamine (B1266907). In this research, 7-benzyloxytryptamine was found to inhibit the uptake of serotonin by hSERT. The inhibition constant (Ki) for 7-benzyloxytryptamine at hSERT was determined, providing a quantitative measure of its potency at the transporter.

| Compound | Transporter | Inhibition Constant (K_i) µM |

| 7-Benzyloxytryptamine | Human Serotonin Transporter (hSERT) | 1.33 ± 0.08 |

This table presents the inhibition constant (Ki) of 7-benzyloxytryptamine, an isomer of this compound, at the human serotonin transporter (hSERT). The data is derived from competitive uptake and binding assays.

It is important to note that the reported data is for the 7-benzyloxy isomer, and while it provides valuable insight, the affinity of this compound for SERT may differ. The position of the benzyloxy group on the indole ring can influence the binding affinity and interaction with the transporter.

Biological and Physiological Investigations of 5 Benzyloxytryptamine

Neuropharmacological Studies

5-Benzyloxytryptamine has been a subject of interest in neuropharmacological research due to its activity within the serotonergic system, which is deeply implicated in mood regulation and various neurological functions.

Investigations into the therapeutic potential of compounds targeting the serotonin (B10506) system have led to the study of this compound. Its affinity for certain serotonin receptor subtypes, such as the 5-HT6 receptor, has positioned it as a compound of interest in the context of mood and anxiety disorders. researchgate.netchemimpex.com Preclinical studies have suggested that both agonists and antagonists of the 5-HT6 receptor can produce anxiolytic and antidepressant-like effects. researchgate.net The modulation of these receptors is a key strategy in the development of novel treatments for conditions like depression and anxiety. researchgate.netchemimpex.com Research has also pointed to the potential of 5-HT6 receptor antagonists to enhance the efficacy of existing antidepressant medications. researchgate.net

This compound is recognized as a tryptamine (B22526) derivative that acts as an agonist at several serotonin receptors, including 5-HT1D, 5-HT2, and 5-HT6. wikipedia.org This interaction is crucial for its role in modulating serotonergic signaling pathways. The compound's ability to bind to these receptors allows researchers to investigate the intricate mechanisms of the serotonergic system, which is involved in a wide array of physiological processes, including mood, sleep, and appetite. psu.edu By studying the effects of this compound, scientists can gain a deeper understanding of how serotonin and its receptors function within the central nervous system.

A key aspect of this compound's neuropharmacological profile is its influence on neurotransmitter release. Functional studies have demonstrated that this compound can inhibit the release of radiolabeled serotonin (3H-5-HT) from guinea pig cortical synaptosomes. nih.gov This inhibitory action is mediated through its activity as a partial agonist at 5-HT1D receptors. nih.gov While it shares a similar potency with the well-known anti-migraine drug sumatriptan (B127528) in inhibiting 3H-5-HT release, this compound exhibits lower efficacy. nih.gov This characteristic as a partial agonist provides a valuable tool for dissecting the subtleties of receptor activation and neurotransmitter modulation. Other indolethylamines have also been shown to inhibit the stimulation-evoked release of 3H-5-HT by activating presynaptic 5-HT autoreceptors in the rat brain cortex. nih.gov

This compound has proven to be a valuable pharmacological tool for the characterization of central serotonin receptors. researchgate.net Its relative selectivity for 5-HT1D/1B binding sites has been instrumental in studies aimed at understanding the distribution and function of these specific receptor subtypes in the brain. nih.gov Research utilizing this compound has contributed to the broader understanding of how different serotonin receptors, including the 5-HT1A, 5-HT2, and 5-HT7 subtypes, are involved in various physiological processes. nih.govnih.gov The compound's ability to interact with multiple receptor types allows for a more nuanced investigation of the complex interplay within the serotonergic system. wikipedia.org

Functional Studies in Peripheral Systems

Beyond its effects on the central nervous system, this compound has also been investigated for its role in modulating peripheral physiological processes, particularly those related to sensory perception and thermoregulation.

A significant finding in the study of this compound is its activity as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. wikipedia.org TRPM8 is a well-established cold-sensing receptor, playing a crucial role in the detection of cool and cold temperatures and subsequent thermoregulatory responses. nih.govnih.gov The interaction of tryptaminergic ligands like this compound with TRPM8 highlights a potential link between the serotonergic system and thermosensation. plos.org The modulation of TRPM8 channels is an area of active research for its potential therapeutic applications in conditions involving altered temperature sensitivity. plos.org

Effects on Spontaneous Contractions in Smooth Muscle Tissues (e.g., human distal colon)

The role of this compound (5-BT) in modulating smooth muscle activity has been a subject of significant research, particularly concerning its effects on the spontaneous contractions of the human distal colon. Investigations have identified 5-BT as an antagonist of the transient receptor potential-melastatin 8 (TRPM8) channel, a non-selective Ca²⁺-permeable channel. researchgate.netnih.gov

Studies using circular muscle strips from the human distal colon have demonstrated that TRPM8 receptor agonists induce a concentration-dependent decrease in the amplitude of spontaneous contractions. nih.govunipa.it The application of this compound has been shown to significantly antagonize this inhibitory effect, confirming the involvement of TRPM8 channels in the process. researchgate.netnih.govunipa.it In experiments where various TRPM8 agonists were tested, the inhibitory actions on colonic spontaneous motility were consistently and significantly reduced in the presence of this compound (1 μM). researchgate.netunipa.it For instance, the inhibitory effects of TRPM8 agonists like DIPA 1-8 were effectively countered by 5-BT. nih.gov

Interestingly, one study noted that while this compound antagonized the effects of certain TRPM8 agonists, it did not affect the reduction in spontaneous contraction amplitude caused by menthol (B31143), suggesting that menthol's spasmolytic action in the human colon may occur through a mechanism independent of TRPM8 channel activation. nih.gov The primary mechanism of these contractions involves the modulation of ion channels, with research indicating that the reduction in motility by TRPM8 activation is likely mediated by the opening of large-conductance Ca²⁺-dependent K⁺-channels. researchgate.netnih.gov

| Tissue | Compound Interaction | Effect of this compound | Observed Outcome |

|---|---|---|---|

| Human Distal Colon Circular Muscle | Antagonist of TRPM8 channels | Significantly antagonized the inhibitory effect of TRPM8 agonists on spontaneous contractions. researchgate.netnih.gov | Reversal of the agonist-induced decrease in spontaneous contraction amplitude. unipa.it |

| Human Distal Colon Circular Muscle | Interaction with Menthol | Did not affect the inhibitory effect of menthol on spontaneous contractions. nih.gov | Menthol's spasmolytic effect is likely independent of TRPM8 channels. nih.gov |

Impact on Salivary Gland Function and Secretion

This compound has been identified as a serotonin agonist that influences the function of salivary glands. biosynth.comcymitquimica.com It demonstrates activity at the synaptic and submandibular gland levels. biosynth.comcymitquimica.com Research indicates that this compound binds to specific receptors located in the parotid, submandibular, and other salivary glands. biosynth.comcymitquimica.com This interaction leads to the induction of saliva release. biosynth.comcymitquimica.com

The major salivary glands in humans consist of the parotid, submandibular, and sublingual glands, which collectively produce about 1.5 liters of saliva daily. drfrancishall.co.nz The saliva's composition varies depending on the gland; for example, the parotid gland produces a watery, serous secretion, while the sublingual and most minor salivary glands produce a more viscous, mucous secretion. nvmka.nl The functional effects of serotonin (5-HT) on salivary glands, such as increasing saliva protein content, are associated with a rise in cyclic AMP production, indicating the involvement of G-protein coupled receptors. nih.gov Studies in rats have shown that intravenously or intraperitoneally administered this compound affects these glands, with its distribution confirmed through immunoreaction with serotonin antibodies and patch-clamp recordings from rat parotid cells. biosynth.comcymitquimica.com

In Vitro and In Vivo Pharmacological Characterization

Use in Radioligand Binding Assays for Receptor Characterization

This compound is utilized as a tool in radioligand binding assays to characterize various serotonin (5-HT) receptors. It is known to act as an agonist at 5-HT1D, 5-HT2, and 5-HT6 receptors. wikipedia.org In studies involving rat 5-HT6 receptors stably expressed in HEK293 cells, this compound was evaluated in competition binding experiments using radioligands such as [3H]-LSD and [3H]-5-HT. nih.gov

These assays revealed that tryptamine derivatives, including this compound, generally exhibit a higher affinity for the 5-HT6 receptor when it is labeled with the agonist radioligand [3H]-5-HT. nih.gov In functional assays measuring cAMP accumulation, this compound behaved as a partial agonist relative to 5-HT. nih.gov The potency of various tryptamine compounds in these functional assays showed a good correlation with their binding affinities. nih.gov Such characterization helps in understanding the pharmacological profile of recombinant receptors, which is crucial for identifying receptor-mediated physiological responses. nih.gov

| Receptor | Radioligand | Cell Line | Role of this compound | Finding |

|---|---|---|---|---|

| Rat 5-HT6 | [3H]-LSD, [3H]-5-HT | HEK293 | Partial Agonist | Showed higher affinity when the receptor was labeled with [3H]-5-HT. nih.gov |

| Human 5-HT2A/2B/2C | [125I]-DOI, [3H]-5-HT | Mammalian cell lines | Agonist | Used in competition experiments to determine the selectivity of various serotonergic drugs for the agonist-preferring state of 5-HT2 receptors. nih.gov |

Evaluation in Cell-Based Assays (e.g., HEK293 cells, CHO cells)

Cell-based assays are fundamental in characterizing the functional activity of compounds like this compound. Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used mammalian expression systems for this purpose due to their high transfection efficiency and ability to produce proteins with human-like post-translational modifications. evitria.com

In the context of this compound, HEK293 cells have been instrumental. Researchers have stably expressed rat 5-HT6 receptors in HEK293 cells to investigate the effects of various tryptamine derivatives. nih.gov In these cellular models, this compound's ability to stimulate cyclic AMP (cAMP) accumulation was assessed to determine its potency and efficacy as an agonist. nih.gov These experiments demonstrated that this compound acts as a partial agonist at the 5-HT6 receptor compared to the endogenous ligand, 5-HT. nih.gov Such assays, often involving fluorescence-based indicators for intracellular messengers like Ca2+, allow for the functional evaluation of receptor activation in a controlled cellular environment. nih.gov

Preclinical Evaluation in Animal Models (e.g., rats, guinea pigs)

Preclinical studies in animal models are essential for understanding the physiological effects of compounds like this compound in a whole-organism context. Rodents, including rats and guinea pigs, are frequently used due to their anatomical and physiological similarities to humans in certain systems. ekb.eg

In vivo studies in rats have been conducted to examine the effects of this compound on salivary gland function. biosynth.comcymitquimica.com Following intravenous or intraperitoneal administration, the compound was shown to induce salivation, acting as a serotonin agonist. biosynth.comcymitquimica.com The distribution of the compound within the salivary glands was subsequently confirmed using techniques like immunoreaction. biosynth.com

Comparative studies in rat and guinea pig brains have also been performed to map the distribution of specific serotonin receptor subtypes. For example, autoradiographic studies have been used to identify 5-carboxamidotryptamine-insensitive 5-HT1-like recognition sites, revealing differences in receptor density and location between the two species, with a notable concentration in the claustrum of the guinea pig but not the rat. nih.gov These preclinical models are crucial for evaluating the efficacy and mechanisms of action of new therapeutic compounds before they can be considered for human trials. imavita.comfrontiersin.org

Structure Activity Relationship Sar Studies of 5 Benzyloxytryptamine Analogs

Identification of Key Structural Moieties for Receptor Binding and Efficacy

The foundational structure of 5-Benzyloxytryptamine contains several key moieties that are critical for its binding and activity at various receptors. These include the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the benzyloxy group at the 5-position.

The indole nucleus serves as a crucial scaffold, with the aromatic character and the nitrogen heteroatom playing significant roles in receptor interactions. The NH group of the indole ring is often involved in hydrogen bonding with receptor residues. researchgate.net The ethylamine side chain is another essential feature. The protonated amine at physiological pH is thought to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TMD3) of many G protein-coupled receptors (GPCRs), including serotonin (B10506) receptors. nih.gov

The 5-benzyloxy substituent is a defining feature of this compound and significantly influences its pharmacological profile. This bulky, lipophilic group is tolerated at the 5-position of the tryptamine (B22526) scaffold and contributes to the binding affinity at certain receptors. researchgate.net For instance, the presence of an oxygen-containing substituent at this position appears to be beneficial for affinity at 5-HT1F receptors. researchgate.net

Impact of Substitutions on Indole Moiety and Amine Group on Activity

Modifications to the indole moiety and the terminal amine group of this compound analogs have profound effects on their activity and selectivity.

Indole Moiety Substitutions:

Position 1 (Indole Nitrogen): Substitution at the N-1 position of the indole ring can modulate activity. For example, introducing a sterically hindered group like a biphenyl (B1667301) methyl group, in combination with modifications to the amine substituent, has been shown to maintain agonistic efficacy at TRPM8 channels. scispace.com

Position 2: Modifications at the 2-position of the indole can also influence activity. For instance, the introduction of a 3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl group at this position can replace the need for an arylsulfonyl group at the 1-position for high affinity at 5-HT6 receptors in related tryptamine series. mdma.ch

Position 4 and 6: Moving the hydroxyl group (a key feature of serotonin) to the 4 or 6-position generally abolishes activity at certain 5-HT receptors. biologists.com In a study of N,N-dimethyltryptamine derivatives, 4- and 5-methoxy analogs showed higher affinity for 5-HT1F receptors compared to their 6- and 7-methoxy counterparts. researchgate.netnih.gov

Position 5: The nature of the substituent at the 5-position is critical. While the benzyloxy group is well-tolerated, replacing it with other groups can drastically alter the pharmacological profile. For example, replacing the benzyloxy group with a hydrogen, hydroxyl, or methoxy (B1213986) group in certain N-alkynylindole derivatives can shift the selectivity from MAO-A to MAO-B inhibition when the side chain is at the 2-position. nih.gov

Amine Group Substitutions:

N-Alkylation: N-methylation and N,N-dimethylation of the terminal amine are generally well-tolerated and can sometimes increase affinity for certain receptors. biologists.com For example, N,N-dimethylation of tryptamine increases its affinity for 5-HT1F receptors. researchgate.net

N-Acylation: Acetylation of the terminal amine group significantly reduces or abolishes activity at certain insect 5-HT receptors. biologists.com However, N-acetyl-5-benzyloxytryptamine is known as a melatonin (B1676174) receptor ligand. biosynth.com

Bulky N-Substituents: The introduction of bulky substituents on the amine nitrogen can have varied effects. For instance, a sterically hindered biphenylethyl group on the amine of a tryptamine analog led to a slight decrease in efficacy at TRPM8 channels compared to less bulky substituents. scispace.comcsic.es In contrast, dibenzyl substitution on the amine of tryptamine can lead to potent TRPM8 antagonism. csic.es

Comparative SAR Analysis Across Different Receptor Targets (e.g., 5-HT receptors vs. TRPM8)

This compound and its analogs exhibit distinct structure-activity relationships at different receptor targets, most notably between serotonin (5-HT) receptors and the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

At 5-HT Receptors:

this compound itself acts as an agonist at 5-HT1D, 5-HT2, and 5-HT6 receptors. wikipedia.org

The binding affinities of tryptamine analogs at 5-HT1E and 5-HT1F receptors are highly correlated, suggesting similar binding requirements. researchgate.netnih.govresearchgate.net

For many 5-HT receptors, a 5-hydroxy group (as in serotonin) is optimal for high affinity, and O-methylation or O-benzylation often reduces affinity compared to the parent hydroxyl compound. biologists.com However, the benzyloxy group in this compound still allows for moderate affinity at several 5-HT subtypes. researchgate.net

At TRPM8 Channels:

In contrast to its agonist activity at 5-HT receptors, this compound acts as an antagonist of the TRPM8 ion channel. nih.govrsc.org It has an IC50 of 0.34 μM against menthol-induced activation. nih.gov

The structural requirements for TRPM8 antagonism by tryptamine derivatives appear to be different from those for 5-HT receptor agonism. While the tryptamine scaffold is a common feature, the specific substitutions dictate the activity at TRPM8.

Studies on related tryptamine derivatives have shown that N,N-dibenzyl substitution results in potent TRPM8 antagonism. csic.es This suggests that bulky, lipophilic groups on the amine nitrogen are favorable for TRPM8 antagonism.

The interaction is not limited to tryptamines; other tryptaminergic ligands, including certain indole alkaloids, also modulate TRPM8 activity. plos.orgresearchgate.net

This dual activity highlights the versatility of the tryptamine scaffold and demonstrates how subtle structural modifications can lead to significant changes in pharmacological function, shifting activity from a GPCR agonist to an ion channel antagonist.

Rational Design of Novel this compound Derivatives

The insights gained from SAR studies have paved the way for the rational design of novel this compound derivatives with tailored pharmacological profiles. By understanding the key structural features required for affinity and efficacy at specific targets, researchers can systematically modify the parent compound to enhance desired properties and reduce off-target effects.

One approach has been to explore modifications at the 5-position to optimize interactions within the receptor binding pocket. For example, replacing the benzyloxy group with other substituents has been a strategy to probe the steric and electronic requirements of the 5-HT1D and 5-HT2A receptors. researchgate.net

Another strategy involves modifying the amine substituent to improve selectivity. For instance, the design of tryptamine-based TRPM8 modulators has involved decorating the indole ring at various positions and altering the substituents on the amine group. researchgate.net This has led to the identification of potent TRPM8 antagonists with dibenzylamino moieties. csic.es

Furthermore, computational modeling and pharmacophore hypothesis development have been employed to guide the design of new analogs. By creating models based on the conformations of active molecules, researchers can predict which structural modifications are likely to improve affinity and selectivity. researchgate.net This approach has been used to identify a "selectivity site" that, when occupied, confers selectivity for 5-HT1D over 5-HT2A receptors in a series of tryptamine analogs. researchgate.net The synthesis of novel derivatives often involves multi-step chemical processes, starting from precursors like 5-benzyloxyindole. mdpi.comgoogle.com

Research Applications of 5 Benzyloxytryptamine

Lead Compound in Pharmaceutical Development

5-Benzyloxytryptamine serves as a crucial starting point, or "lead compound," in the intricate process of drug discovery and development. patsnap.comup.ac.zamdpi.com Its foundational chemical structure provides a scaffold that medicinal chemists can modify to synthesize a variety of new chemical entities. This process allows for the exploration of structure-activity relationships, aiming to enhance therapeutic effects while minimizing potential side effects. The versatility of this compound makes it a valuable tool in the search for novel treatments for a range of medical conditions. chemimpex.com

The serotonergic system is a key target for the development of antidepressant and anxiolytic medications. This compound, as a serotonin (B10506) receptor agonist, plays a significant role in this area of research. chemimpex.com Its ability to interact with various serotonin receptor subtypes allows researchers to investigate the specific roles these receptors play in mood regulation. By modifying the structure of this compound, scientists can develop compounds with more selective binding profiles, potentially leading to the creation of new antidepressants and anxiolytics with improved efficacy and fewer side effects. nih.govnih.govfrontiersin.org The study of tryptamine (B22526) derivatives like this compound has been instrumental in understanding the complex neurobiology of anxiety and depression, paving the way for more targeted therapeutic strategies. nih.gov

Emerging research suggests that the serotonergic system is also involved in the modulation of pain and inflammation. This has led to the investigation of compounds like this compound as potential therapeutic agents for neuropathic pain and inflammatory conditions. While direct clinical applications are still under investigation, the ability of this compound and its analogs to interact with serotonin receptors offers a promising avenue for the development of novel analgesics and anti-inflammatory drugs. nih.govnih.gov The exploration of tryptamine derivatives in this context could lead to new treatment options for patients suffering from chronic pain and inflammation.

Recent scientific explorations have identified this compound as a potential component in strategies for therapeutic hypometabothermia, a state of reduced metabolic rate and body temperature. This compound is known to be an antagonist of the TRPM8 receptor, a cold-sensing channel, and an agonist at several serotonin receptors (5-HT1D, 5-HT2, and 5-HT6). wikipedia.org By blocking the body's ability to sense cold, it could help in inducing a hypometabolic state, which has potential therapeutic applications in protecting against tissue damage during events like stroke or cardiac arrest. The dual action of this compound on both TRPM8 and serotonin receptors makes it a compound of interest for further research into controlled metabolic suppression for medical purposes.

Biochemical and Analytical Standards

In the laboratory setting, the purity and well-defined chemical properties of this compound make it a valuable tool for a variety of biochemical and analytical applications.

This compound is utilized as a reference standard in analytical chemistry. lookchem.comtcichemicals.com Reference standards are highly purified compounds used as a benchmark for identifying and quantifying other substances. sigmaaldrich.comcaymanchem.com In techniques like chromatography and mass spectrometry, this compound can be used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of experimental results. massbank.eu Its stable and well-characterized nature makes it an essential component in quality control and research laboratories.

As a known serotonin receptor agonist, this compound serves as a valuable tool compound for the investigation of other serotonin analogs. chemimpex.com Researchers can use it as a reference to compare the binding affinities and functional activities of newly synthesized compounds at various serotonin receptor subtypes. nih.govnih.govcaltech.edu This comparative analysis is crucial for understanding the structure-activity relationships of serotonin analogs and for identifying compounds with desired pharmacological profiles for further development.

Use in Assays for Neurotransmitter Metabolism and Receptor Activity

This compound (5-BT) serves as a valuable tool in neuroscience research, particularly in assays designed to investigate neurotransmitter metabolism and receptor activity. As a derivative of tryptamine, it is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), allowing it to interact with various serotonin receptors. nih.govwikipedia.org Its primary application in this context is as a ligand in receptor binding and functional assays to characterize the properties of serotonergic receptors. nih.govnih.gov

In vitro radioligand displacement studies and functional assays, such as calcium mobilization assays, utilize this compound and its analogs to determine the affinity and efficacy of compounds at specific 5-HT receptor subtypes. nih.gov Research has shown that this compound acts as an agonist at several serotonin receptors, including the 5-HT1D, 5-HT2, and 5-HT6 subtypes. wikipedia.org This activity makes it a useful reference compound for screening new chemical entities and for studying the structure-activity relationships of N-benzyltryptamines. nih.gov Such assays are crucial for understanding the physiological roles of these receptors and for the development of therapeutics targeting conditions like schizophrenia, migraines, and mood disorders, where the serotonergic system is implicated. nih.gov

| Receptor Subtype | Interaction of this compound | Assay Type | Research Application |

| 5-HT1D | Agonist wikipedia.org | Receptor Binding/Functional Assays | Studying receptor function and screening for novel ligands. |

| 5-HT2 | Agonist wikipedia.org | Radioligand Displacement/Calcium Mobilization nih.gov | Characterizing hallucinogenic and antipsychotic drug action. nih.gov |

| 5-HT6 | Agonist wikipedia.org | Receptor Binding/Functional Assays | Investigating cognitive function and potential treatments for neurodegenerative diseases. |

Intermediate in the Synthesis of Bioactive Compounds

This compound is a key synthetic intermediate in the creation of more complex, biologically active molecules. Its indole (B1671886) core, substituted with a protected hydroxyl group (benzyloxy group), makes it a versatile precursor for building a variety of heterocyclic systems. The benzyloxy group can be readily removed in a later synthetic step to yield a free hydroxyl group, a common feature in many natural products and pharmaceuticals.

Precursor for Indole Alkaloid-Based Drug Discovery

The tryptamine skeleton, which forms the core of this compound, is a fundamental building block in the biosynthesis and chemical synthesis of a vast array of indole alkaloids. grinnell.edunih.gov Many of these alkaloids, such as the monoterpene indole alkaloids, exhibit significant pharmacological activity, attracting considerable interest in drug discovery. grinnell.edunih.gov Functionally substituted tryptamines like this compound are particularly valuable as precursors because they allow for the synthesis of specific, targeted derivatives that may not be readily available from natural sources. grinnell.edu Its use enables the introduction of an oxygen-containing substituent at the 5-position of the indole ring, a common structural motif in bioactive alkaloids. scielo.br

Synthesis of β-Carboline Derivatives

This compound is directly utilized in the synthesis of β-carboline derivatives. The β-carboline framework is a tricyclic pyrido[3,4-b]indole ring system found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antitumor and antiviral effects. nih.govnih.gov One established synthetic route is the Pictet-Spengler reaction, which involves the condensation of a tryptamine with an aldehyde or ketone followed by cyclization. researchgate.netanalis.com.my

Specifically, this compound can be reacted with substituted acetophenones in the presence of iodine to synthesize 1-benzoyl-6-benzyloxy-β-carbolines. nih.gov This reaction provides a direct method to construct the complex β-carboline scaffold with specific substituents derived from the starting materials.

| Reactant 1 | Reactant 2 | Key Reagent | Product Class | Reference |

| This compound | 2-Substituted Acetophenones | Iodine (I2) | Substituted 1-benzoyl-6-benzyloxy-β-carbolines | nih.gov |

Development of Fascaplysin (B45494) Derivatives

Fascaplysin is a potent marine-derived β-carboline alkaloid known for its diverse and powerful biological activities, including significant anticancer properties. nih.gov However, its therapeutic potential is limited by its toxicity. nih.gov Consequently, there is substantial research interest in synthesizing fascaplysin derivatives with improved therapeutic profiles.

This compound has been successfully employed as a key intermediate in the synthesis of fascaplysin analogs. nih.gov For instance, the synthesis of 9-benzyloxyfascaplysin uses this compound as a starting material. nih.gov In this process, this compound is first converted into a substituted 1-benzoyl-6-benzyloxy-β-carboline, which then undergoes further transformations to yield the target fascaplysin derivative. nih.gov This synthetic strategy allows for the creation of novel analogs, such as 9-hydroxyfascaplysin (obtained after debenzylation), for further biological evaluation. nih.govnih.gov

Translational Research and Drug Development Considerations for 5 Benzyloxytryptamine

Strategies for Overcoming Development Hurdles

In response to these challenges, the scientific community is developing and implementing innovative strategies and technologies to streamline the drug development process, improve predictability, and increase the likelihood of success.

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in psychedelic medicine, offering the potential to overcome long-standing barriers in drug discovery and development. acs.orgnih.gov

Accelerating Drug Discovery: AI algorithms can rapidly screen billions of potential molecules to identify novel compounds with desired properties, such as high binding affinity for a specific receptor. doubleblindmag.compsychedelicalpha.com This accelerates the discovery of new medicines that could offer the benefits of classic psychedelics with fewer drawbacks. doubleblindmag.com AI can predict a drug's effects, safety, and efficacy, making the early stages of development more efficient and cost-effective. doubleblindmag.compsychedelicalpha.com

Optimizing Clinical Trials: AI can analyze large datasets to personalize treatments by predicting which patients are most likely to respond to a specific compound based on their genetic or biological profiles. mmsholdings.comwesternsydney.edu.au This moves away from a trial-and-error approach to a more predictive model of care. mmsholdings.com Furthermore, AI can help determine optimal dosing strategies and monitor patients in real-time during trials using wearable technology. doubleblindmag.com

Addressing Data Scarcity: While AI models require large, high-quality datasets, which are currently sparse in psychedelic research, techniques like transfer learning can help. acs.org This approach allows models to adapt to small datasets by transferring knowledge from related, data-rich areas. acs.org

Table 2: Applications of Artificial Intelligence in Tryptamine (B22526) Drug Development

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Drug Discovery | Deep Learning, Molecular Screening | Rapidly screen vast chemical libraries to identify novel tryptamine derivatives with optimized receptor selectivity and reduced side effects. doubleblindmag.compharmaceutical-technology.com |

| Personalized Medicine | Machine Learning Models | Analyze patient data (genetics, biomarkers) to predict individual responses and select the most effective compound for a specific person. mmsholdings.comacs.org |

| Clinical Trial Optimization | Predictive Analytics | Optimize dosing strategies, improve patient selection, and monitor real-time data to enhance trial efficiency and success rates. doubleblindmag.comwesternsydney.edu.au |

| Pharmacokinetics | PBPK Modeling | Simulate how drugs are absorbed, distributed, and metabolized to develop alternative routes of administration (e.g., intravenous, transdermal). acs.org |

To bridge the translational gap left by animal models, researchers are turning to advanced in vitro models that more closely mimic human physiology. researchgate.netnih.gov These complex in vitro models (CIVMs) are designed to simulate the structure and function of human tissues and organs. emulatebio.com

Brain Organoids: These are three-dimensional structures grown in a lab from human pluripotent stem cells that self-organize into tiny, brain-like structures. maps.orgcienciapioneira.org Brain organoids can replicate the cellular diversity and even some of the circuit-level functions of the human brain, providing a powerful platform to study the effects of psychedelic compounds on human neural cells. maps.orgresearchgate.netnih.gov They allow researchers to investigate mechanisms of action, neuroplasticity, and potential neurotoxicity in a human-relevant context. maps.org

Microphysiological Systems (MPS) / Organs-on-Chips: MPS, or "organs-on-a-chip," are devices that culture cells in a microenvironment designed to mimic the physiological conditions of a specific organ, including mechanical forces like fluid flow. bioradiations.comnc3rs.org.ukemulatebio.com These systems can be used to create models of the brain, liver, or gut to study drug metabolism, efficacy, and toxicity with greater accuracy than traditional 2D cell cultures. emulatebio.combioradiations.commdpi.com By connecting multiple organ chips, researchers can even model how different organs interact in response to a drug. bioradiations.com These advanced models hold significant promise for improving the preclinical assessment of tryptamine derivatives and reducing reliance on animal testing. nih.gov

Biomarker Identification and Validation

The identification and validation of biomarkers are critical for the efficient clinical development of 5-Benzyloxytryptamine. While specific biomarker studies on this compound are not yet prevalent in published literature, the strategy for their discovery and implementation can be inferred from its mechanism of action as a 5-HT1D/1B agonist.

Potential Biomarkers for this compound Research:

Target Engagement Biomarkers: These biomarkers would provide evidence that this compound is interacting with its intended targets, the 5-HT1D and 5-HT1B receptors. Positron Emission Tomography (PET) imaging with a radiolabeled tracer that binds to these receptors could be employed to demonstrate receptor occupancy by this compound in the central nervous system.

Pharmacodynamic Biomarkers: These would measure the physiological effects of the drug. Given that 5-HT1D receptor agonists are known to inhibit the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP), Substance P, and neurokinin A, measuring the levels of these neuropeptides in cerebrospinal fluid or peripheral blood could serve as a pharmacodynamic biomarker. patsnap.comtaylorandfrancis.com A reduction in their levels following administration of this compound would indicate a desired biological response.

Predictive Biomarkers: The goal of predictive biomarkers is to identify patient populations most likely to respond to treatment. Genetic studies of migraine patients have identified variations in 5-HT transporters, suggesting a potential genetic basis for response to serotonergic drugs. nih.gov Genetic screening for polymorphisms in the HTR1D and HTR1B genes (encoding the 5-HT1D and 5-HT1B receptors) or in genes related to the serotonin (B10506) pathway could help in stratifying patients in future clinical trials.

Monitoring Biomarkers: These biomarkers are used to track the therapeutic effect of the drug over time. In the context of migraine, this could involve patient-reported outcomes such as headache frequency and intensity. For other potential indications like depression or anxiety, validated clinical scales would be utilized.

Validation Process for Biomarkers:

The validation of these potential biomarkers would necessitate a systematic approach within the framework of preclinical and clinical studies. This would involve demonstrating a consistent and reproducible correlation between the biomarker and clinical endpoints. The process includes analytical validation to ensure the measurement is accurate and reliable, followed by clinical validation to confirm the relationship between the biomarker and the clinical outcome of interest.

Table 1: Potential Biomarkers for this compound Clinical Trials

| Biomarker Type | Potential Biomarker | Method of Measurement | Purpose |

|---|---|---|---|

| Target Engagement | 5-HT1D/1B Receptor Occupancy | PET Imaging | To confirm the drug is binding to its intended target in the brain. |

| Pharmacodynamic | CGRP, Substance P, Neurokinin A | Immunoassays (CSF or blood) | To measure the physiological effect of the drug on neuropeptide release. patsnap.com |

| Predictive | Genetic Polymorphisms (e.g., HTR1D, HTR1B) | Genetic Sequencing | To identify patients who are more likely to respond to treatment. |

| Monitoring | Patient-Reported Outcomes | Clinical Scales and Diaries | To track the therapeutic effect on symptoms over time. |

Future Directions in this compound Research

The future research trajectory for this compound is likely to follow the path of other 5-HT1D/1B receptor agonists, expanding from its foundational role in migraine research to other potential therapeutic areas, while also progressing through more advanced stages of preclinical and eventually clinical investigation.

While the primary therapeutic application for 5-HT1D receptor agonists has been the acute treatment of migraine, preclinical and early clinical evidence for this class of compounds suggests several other potential avenues for exploration with this compound. patsnap.comwikipedia.org

Other Pain Disorders: There is a rationale for investigating the efficacy of brain-penetrant 5-HT1B/1D receptor agonists in other types of pain, particularly trigeminal neuropathic pain. nih.gov Preclinical models have demonstrated the potential for these agonists to attenuate pain-related behaviors in non-headache pain models. nih.gov

Cluster Headaches: Preliminary evidence suggests that 5-HT1D receptor agonists may provide relief for some individuals with cluster headaches, a severe headache disorder. patsnap.com

Neuropsychiatric Disorders: The involvement of 5-HT1B/1D receptors in the pathophysiology of obsessive-compulsive disorder (OCD) has been suggested. nih.govresearchgate.net Furthermore, research into 5-HT1B/1D agonists for bipolar disorder, autism, and the management of aggression is being considered. nih.govresearchgate.net The development of selective 5-HT1B/1D receptor antagonists has also been proposed as a novel approach for antidepressant treatments. nih.gov

Neurodegenerative Diseases: Targeting the serotonin system is being explored as a potential therapeutic strategy for neurodegenerative diseases. mdpi.com While still in early stages, the modulatory effects of 5-HT receptor agonists on neurotransmission could offer symptomatic relief or disease-modifying effects. mdpi.com

To realize the therapeutic potential of this compound, a structured progression through advanced preclinical and clinical studies is necessary.

Advanced Preclinical Studies:

Chronic Toxicity Studies: Long-term toxicology studies in relevant animal models are required to assess the safety profile of this compound upon repeated administration.

Safety Pharmacology Studies: These studies will need to investigate the potential effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems. Given that some 5-HT1D receptor agonists have been associated with coronary artery vasoconstriction, a thorough cardiovascular safety assessment is particularly crucial. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Sophisticated PK/PD models will be essential to understand the relationship between drug exposure and its pharmacological effect. This will help in predicting efficacious dose ranges for human studies.

Disease-Specific Animal Models: Efficacy studies in a broader range of validated animal models for the potential therapeutic applications identified (e.g., models of neuropathic pain, anxiety, and depression) will be necessary to build a strong case for clinical translation.

Future Clinical Trials:

Should the preclinical data be favorable, the clinical development of this compound would likely proceed in a phased manner:

Phase I Clinical Trials: The primary objective of these trials in healthy volunteers would be to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.

Phase II Clinical Trials: These "proof-of-concept" studies would be conducted in patient populations for the selected indications (e.g., migraine, neuropathic pain). The goals would be to determine the effective dose range, further evaluate safety, and gather preliminary evidence of efficacy. The use of validated biomarkers would be integral to these studies.

Phase III Clinical Trials: If Phase II trials are successful, larger, multicenter Phase III trials would be designed to confirm the efficacy and safety of this compound in a broader patient population. These trials would be designed to provide the substantial evidence required for regulatory approval.

The development of new formulations and drug delivery systems, such as nasal sprays or subcutaneous injections, could also be explored to provide faster and more convenient administration for acute conditions like migraine. patsnap.com

Conclusion and Future Perspectives on 5 Benzyloxytryptamine Research